molecular formula C21H17N3O3S2 B2563859 N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide CAS No. 361469-58-1

N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2563859
CAS No.: 361469-58-1
M. Wt: 423.51
InChI Key: HDUWZNJSNFHWOI-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a synthetic compound designed for research purposes, integrating a benzothiazole core with a benzenesulfonamide group. This structure is of significant interest in medicinal chemistry due to the established pharmacological profiles of its constituent moieties. The benzothiazole nucleus is a privileged scaffold in drug discovery, known for its diverse biological activities and presence in several clinically relevant molecules . Similarly, the sulfonamide functional group is a common pharmacophore in numerous therapeutic agents, contributing to binding interactions with various enzymatic targets . Compounds featuring the benzothiazole and sulfonamide motifs have demonstrated a range of potential research applications. Scientific studies on close analogs have shown promise in neuroscientific research, particularly as anticonvulsant agents in experimental models, with some derivatives exhibiting activity in the maximal electroshock (MES) test, a standard model for identifying anti-epileptic potential . Furthermore, this class of compounds is relevant for research into metabolic diseases. Certain benzothiazole-sulfonamide derivatives have been investigated in vitro for their potential as inhibitors of enzymes like 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), a target explored in the context of non-insulin-dependent diabetes mellitus . The mechanism of action for such effects is often studied through computational molecular docking, which suggests these compounds can form key hydrogen bond interactions with the active sites of target proteins . Researchers are exploring these and other potential applications, making this compound a valuable tool for probing biological mechanisms and structure-activity relationships.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-14-10-12-15(13-11-14)29(26,27)24-17-7-3-2-6-16(17)20(25)23-21-22-18-8-4-5-9-19(18)28-21/h2-13,24H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUWZNJSNFHWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. One common approach might include:

    Formation of Benzothiazole Core: Starting with ortho-aminothiophenol and reacting it with carbon disulfide and an appropriate halogenating agent to form the benzothiazole core.

    Sulfonamide Formation: Reacting 4-methylbenzenesulfonyl chloride with an amine to form the sulfonamide group.

    Coupling Reaction: Finally, coupling the benzothiazole core with the sulfonamide derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include using continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Used in the synthesis of dyes, pigments, or as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. For instance, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The exact pathways would depend on the biological context and the specific target.

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)Benzamide [2-BTBA]

  • Structure : Lacks the sulfonamido group; instead, it has a simple benzamide substituent.
  • Synthesis: Produced via benzoylation of 2-aminobenzothiazole with benzoyl chloride .
  • Crystallography: Monoclinic crystal system with lattice parameters $a = 5.9479(5)$ Å, $b = 16.8568(12)$ Å, $c = 11.9366(10)$ Å, and volume $= 1169.13(16)$ ų .
  • Spectroscopy : FT-IR peaks at 3165 cm$^{-1}$ (N-H stretch) and 1552 cm$^{-1}$ (aromatic C=C stretch) .

N-(1,3-Benzothiazol-2-yl)-2-Fluorobenzamide [2-BTFBA]

  • Structure : Features a fluorine atom at the ortho position of the benzamide ring.
  • Impact of Fluorine : Enhances electronegativity, altering electronic distribution and intermolecular interactions.
  • Crystallography : Larger unit cell volume (1195.61(9) ų) compared to 2-BTBA, attributed to fluorine-induced steric effects .
  • Spectroscopy : N-H stretch at 3233 cm$^{-1}$ and aromatic C=C stretch at 1535 cm$^{-1}$ .

N-(1,3-Benzothiazol-2-yl)-2-(4-Methylbenzenesulfonamido)Benzamide

  • Key Difference : Incorporates a sulfonamido group (-SO$_2$NH-) at the benzamide’s para position, which may improve solubility and binding affinity compared to 2-BTBA/2-BTFBA.

Sulfonamide-Containing Analogues

4-[Methyl(Phenyl)Sulfamoyl]-N-(1,3-Thiazol-2-yl)Benzamide

  • Structure : Contains a methyl-phenyl sulfamoyl group instead of 4-methylbenzenesulfonamido.

N-(1-Azido-2-(Azidomethyl)Butan-2-yl)-4-Methylbenzenesulfonamide

  • Structure : A sulfonamide derivative with azide functionalities.
  • Synthesis : Tosylation followed by azide substitution .
  • Relevance : Highlights the versatility of sulfonamide groups in click chemistry applications, though structurally distinct from the target compound.

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

  • Structure : Benzamide linked to a dimethoxyphenethylamine group.

N-{(1,3-Benzo[d]Thiazol-2-yl)carbamothioyl}-Substituted Benzamides

  • Structure : Thiourea (-NH-CS-NH-) instead of sulfonamido.
  • Bioactivity : Exhibited moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria, with bioactivity scores (e.g., GPCR ligand: 0.45, kinase inhibitor: 0.32) .

Comparative Analysis of Key Properties

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Solubility (Predicted)
This compound ~415 (estimated) Benzothiazole, Sulfonamido N/A Moderate (polar groups)
2-BTBA 254.3 Benzothiazole, Benzamide N/A Low (non-polar)
2-BTFBA 272.3 Benzothiazole, Fluorobenzamide N/A Moderate
Rip-B 299.3 Benzamide, Dimethoxyphenyl 90 Low

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in drug development.

  • Molecular Formula : C14H12N2O2S2
  • CAS Number : 19198-68-6
  • Structure : The compound features a benzothiazole moiety linked to a sulfonamide group, which is known for enhancing biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes by binding to their active sites, thereby inhibiting their function. This mechanism is crucial for its antimicrobial and anticancer properties.
  • Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism. Studies indicate that this compound can alter the expression of genes involved in cell growth and differentiation.
  • Antimicrobial Activity : this compound has shown promising results against various bacterial strains, including multidrug-resistant pathogens like MRSA (Methicillin-resistant Staphylococcus aureus). Its mechanism involves targeting bacterial cell wall synthesis and disrupting cellular functions .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound could be developed into a new class of antibiotics targeting resistant strains .

Anticancer Activity

In cancer research, the compound has been evaluated for its ability to inhibit tumor cell proliferation. Studies have utilized various cell lines to assess cytotoxicity:

Cell LineIC50 (µM)
A549 (Lung Cancer)6.75
HCC8275.13
NCI-H3584.01

The results indicate that this compound shows potent antitumor activity, particularly against lung cancer cells .

Case Studies

A notable study investigated the effects of this compound on human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. The findings revealed:

  • Higher cytotoxicity in 2D cultures compared to 3D cultures.
  • Compounds with structural modifications exhibited varying degrees of effectiveness, indicating potential for further optimization in drug design .

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